molecular formula C13H28Cl2N2O B2912760 4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride CAS No. 2416236-90-1

4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride

Cat. No. B2912760
CAS RN: 2416236-90-1
M. Wt: 299.28
InChI Key: RNAOSUWENUHFKX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride” is not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride” are not available in the resources I found .

Scientific Research Applications

Herbicidal Activity Against Phalaris minor

Phalaris minor is a significant weed in wheat crops, and it has developed resistance to various herbicides. Isoproturon, a commonly used herbicide, binds to the QB binding site of the D1 protein in photosystem-II (PS-II), disrupting electron transfer during photosynthesis. Computational studies identified twenty-four lead molecules with higher binding affinity and inhibition constants than the reference ligand. Among these, eight promising compounds were prioritized as potential herbicides. Notably, the lead molecule ELC5 (6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine) exhibited comparable activity to isoproturon against Phalaris minor .

Photosystem-II D1 Protein Interaction

The binding site of the D1 protein contains crucial amino acids (e.g., Ala225, Ser226, Phe227, and Asn229) that stabilize the protein-lead complex via hydrogen bonds and π-π interactions. Computational results indicated that the selected lead molecule’s binding is energetically favorable, driven by electrostatic interactions .

De Novo Design and Molecular Dynamics Simulations

The computational approach involved de novo design and molecular dynamics simulations (MD) to evaluate binding and conformational stability. The MM/PBSA method assessed binding free energy, revealing the favorable binding of the prioritized molecules .

Whole Plant Assay

Custom-synthesized lead molecules were evaluated for herbicidal activity and specificity through whole plant assays under controlled laboratory conditions. ELC5 demonstrated comparable efficacy to isoproturon against Phalaris minor .

properties

IUPAC Name

4-methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O.2ClH/c1-12-2-4-13(5-3-12)14-6-7-15-8-10-16-11-9-15;;/h12-14H,2-11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKSDEDPSDCSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride

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